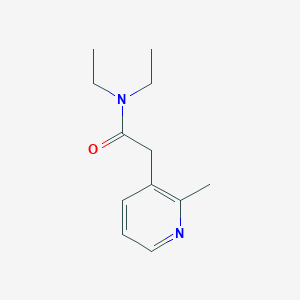
N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C19H21N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide typically involves the reaction of 2-methylpyridin-3-amine with diethyl acetamide under specific conditions. One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with diethyl acetamide in the presence of a palladium catalyst . This reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield N,N-Diethyl-2-(2-methylpyridin-3-yl)ethanamine.
Applications De Recherche Scientifique
N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-2-(2-methylpyridin-3-yl)acetamide
- N,N-Diethyl-2-(4-methylpyridin-3-yl)acetamide
- N,N-Dimethyl-2-(4-methylphenyl)acetamide
Uniqueness
N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyridine ring and diethyl groups contribute to its reactivity and interactions with various molecular targets.
Propriétés
Numéro CAS |
60820-33-9 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N,N-diethyl-2-(2-methylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)9-11-7-6-8-13-10(11)3/h6-8H,4-5,9H2,1-3H3 |
Clé InChI |
YNMFOEGJLHLZBY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CC1=C(N=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


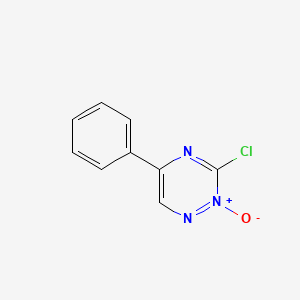
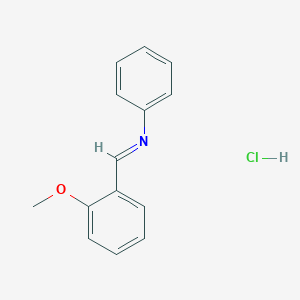

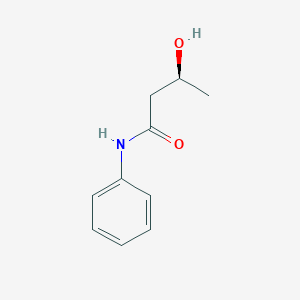
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)

![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
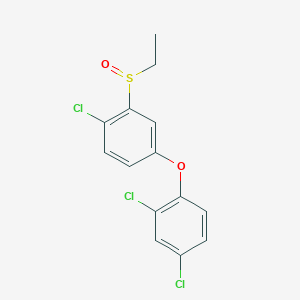
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)
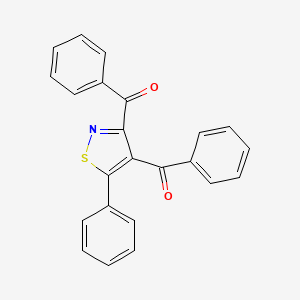
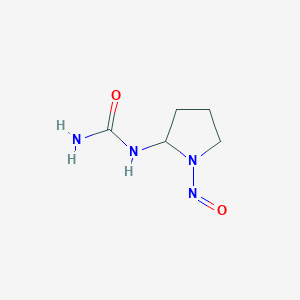
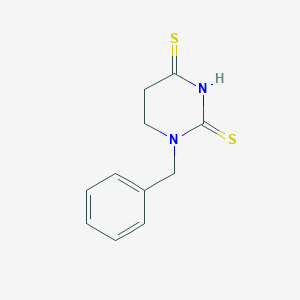

![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
